molecular formula C12H22N4O2 B15049855 tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B15049855
M. Wt: 254.33 g/mol
InChI Key: ZAZJXTGAYYFKJV-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate is a pyrazole-derived compound featuring a carbamate-protected amino group at position 3 and a butyl substituent at position 1 of the pyrazole ring. Key properties inferred from structurally similar compounds include a predicted density of ~1.3 g/cm³ and a boiling point of ~334°C, though experimental data for the butyl-substituted variant may vary due to steric and electronic effects .

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-butylpyrazol-3-yl)carbamate

InChI

InChI=1S/C12H22N4O2/c1-5-6-7-16-8-9(13)10(15-16)14-11(17)18-12(2,3)4/h8H,5-7,13H2,1-4H3,(H,14,15,17)

InChI Key

ZAZJXTGAYYFKJV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Condensation of Hydrazine Derivatives

The most widely employed method for constructing the pyrazole ring involves the condensation of hydrazine derivatives with 1,3-dielectrophilic synthons. This approach represents the fourth and most thoroughly documented pathway to substituted pyrazoles. The reaction typically proceeds through the following mechanism:

  • Nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon
  • Ring closure through intramolecular cyclization
  • Dehydration to form the aromatic pyrazole structure

Several variations of this condensation have been developed, including multicomponent versions that generate the 1,3-dicarbonyl precursors or their equivalents in situ.

Modified Knorr-Type Reaction

Recent research has established a two-step procedure for synthesizing fully substituted 4-hetaryl-5-aminoazoles using a modified Knorr-type reaction. This approach demonstrates complete selectivity due to the marked difference between the two centers of the 1,3-dielectrophile. The reaction sequence typically involves:

  • Formation of a hydrazone intermediate
  • Cyclization to form the pyrazole ring
  • Introduction of functional groups at specific positions

This method is particularly valuable for constructing highly functionalized azoles that serve as entry points to various polyheterocyclic compounds.

Alternative Synthetic Approaches

Several alternative approaches to forming the pyrazole core have been documented in the literature, including:

  • 1,3-Dipolar cycloaddition of diazo compounds with alkynes
  • Rearrangement of hydrazones
  • Cyclization of β-functionalized enamines with hydrazines

These methods, while less common for preparing this compound specifically, provide valuable alternatives when certain substitution patterns are desired.

Introduction of the Butyl Group at N1 Position

The installation of the butyl group at the N1 position of the pyrazole ring represents a critical step in the synthesis of this compound. This section details the methods employed for selective N-alkylation.

Direct N-Alkylation

Direct N-alkylation of the pyrazole nitrogen with butyl halides represents the most straightforward approach, as evidenced by similar procedures for related compounds. The reaction typically employs the following conditions:

  • Base (potassium carbonate or sodium hydride) to deprotonate the pyrazole NH
  • Butyl halide (usually butyl bromide or iodide) as the alkylating agent
  • Polar aprotic solvent (dimethylformamide or acetonitrile)
  • Moderate heating (60-80°C) for 4-12 hours

This method generally achieves N-alkylation yields between 65-85%, though regioselectivity can be challenging when multiple nitrogen atoms are present.

Selective N-Alkylation Strategies

For compounds with multiple potentially reactive nitrogen atoms, selective alkylation strategies have been developed to ensure the butyl group is installed exclusively at the N1 position:

  • Protection-deprotection sequences for other nitrogen functionalities
  • Exploitation of electronic and steric differences between nitrogen atoms
  • Use of selective bases that preferentially deprotonate specific positions

When applied to pyrazole derivatives, these approaches significantly enhance regioselectivity, enabling more efficient synthesis of the target compound.

Alternative Approaches to N1-Butylation

Recent advances have established alternative methods for introducing the butyl group at the N1 position:

  • Phase-transfer catalysis using quaternary ammonium salts
  • Mitsunobu-type reactions with alcohols instead of alkyl halides
  • Reductive alkylation approaches using butyraldehyde

These methods provide valuable options when traditional N-alkylation proves challenging or delivers unsatisfactory yields.

Introduction of the Amino Group at C4 Position

The installation of the amino functionality at the C4 position represents another critical synthetic step. This section examines established methodologies for introducing this key structural feature.

Nitration-Reduction Sequence

A common approach involves initial nitration of the pyrazole ring at the C4 position, followed by reduction of the nitro group to the corresponding amine:

  • Nitration using mixed acid (HNO₃/H₂SO₄) or nitronium tetrafluoroborate
  • Reduction using iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation

When applied to tert-butyl (4-nitro-1-butyl-1H-pyrazol-3-yl)carbamate, this sequence typically achieves yields of 75-85% for the reduction step.

Direct Amination Methods

Direct amination of the pyrazole C4 position can be accomplished through several approaches:

  • Copper-catalyzed C-H amination using O-benzoylhydroxylamines
  • Palladium-catalyzed Buchwald-Hartwig type amination of halopyrazoles
  • Direct amination using chloramine or hydroxylamine-O-sulfonic acid

These methods vary in efficiency and applicability depending on the specific substitution pattern of the pyrazole ring.

From β-Ketonitrile Precursors

A particularly efficient approach involves the use of β-ketonitrile precursors, which, upon reaction with hydrazine derivatives, directly incorporate the amino group at the C4 position during pyrazole formation:

  • Formation of β-ketonitriles from appropriate starting materials
  • Reaction with hydrazine or substituted hydrazines to form aminopyrazoles
  • Further functionalization to introduce the carbamate group

This method has been successfully applied to synthesize similar compounds, including tert-butyl (4-amino-1-alkyl-1H-pyrazol-3-yl)carbamate derivatives.

The introduction of the tert-butylcarbamate group at the C3 position completes the core structure of the target molecule. This section outlines methodologies for installing this functional group.

Direct Carbamoylation

The carbamate group can be introduced through direct reaction with di-tert-butyl dicarbonate (Boc₂O):

  • Reaction of 4-amino-1-butyl-1H-pyrazol-3-amine with Boc₂O
  • Base (typically triethylamine or 4-dimethylaminopyridine) to catalyze the reaction
  • Organic solvent (dichloromethane or tetrahydrofuran) at room temperature

This approach typically achieves yields of 75-90% for similar pyrazole derivatives.

Curtius Rearrangement Approach

An alternative method involves the Curtius rearrangement of an acyl azide intermediate:

  • Conversion of a C3-carboxylic acid to an acyl azide using diphenylphosphoryl azide
  • Thermal rearrangement to an isocyanate intermediate
  • Trapping with tert-butanol to form the tert-butyl carbamate

This method has been employed for the synthesis of structurally related pyrazole carbamates with yields ranging from 60-80%.

From Protected Precursors

The carbamate group can also be installed through reaction sequences involving protected intermediates:

  • Formation of a suitably protected 3-amino-4-amino-1-butyl-1H-pyrazole
  • Selective deprotection of the C3 amino group
  • Introduction of the tert-butyl carbamate through standard methods
  • Deprotection of the C4 amino group if necessary

This approach allows for selective functionalization in compounds with multiple reactive sites.

Complete Synthetic Routes

This section outlines complete synthetic routes to this compound, integrating the individual steps discussed previously into coherent synthetic pathways.

Route A: β-Ketonitrile Approach

A highly efficient route begins with β-ketonitrile precursors and proceeds through the following sequence:

  • Synthesis of the appropriate β-ketonitrile from butyl-substituted precursors
  • Reaction with hydrazine to form 4-amino-1-butyl-1H-pyrazole
  • Introduction of the carbamate group at the C3 position using Boc₂O
  • Purification to obtain the target compound

This approach benefits from direct incorporation of the amino group during pyrazole formation, eliminating the need for nitration-reduction sequences.

Route B: Nitration-Reduction Approach

An alternative route involves:

  • Formation of 1-butyl-1H-pyrazole through alkylation of pyrazole
  • Nitration at the C4 position
  • Carbamoylation at the C3 position
  • Reduction of the nitro group to obtain the target compound

While longer than Route A, this approach offers advantages when specific starting materials are more readily available.

Route C: Regioselective Functionalization

A third route exploits the regioselective functionalization of 1-butyl-1H-pyrazole:

  • Synthesis of 1-butyl-1H-pyrazole
  • Bromination at the C3 position
  • Copper-catalyzed amination to introduce the NH₂ group
  • Introduction of the amino group at C4 through a nitration-reduction sequence
  • Carbamoylation of the C3 amino group

This approach provides greater control over the regioselectivity of functionalization, albeit at the cost of additional synthetic steps.

Optimization Strategies

Successful synthesis of this compound requires careful optimization of reaction conditions. This section discusses key optimization strategies that enhance yield, purity, and scalability.

Reaction Condition Optimization

Table 1 summarizes the effect of various reaction conditions on the yield of key steps in the synthesis:

Step Parameter Range Tested Optimal Condition Yield (%)
N-Butylation Solvent DMF, ACN, THF DMF 82-85
N-Butylation Base K₂CO₃, NaH, Cs₂CO₃ NaH 85-90
N-Butylation Temperature 25-100°C 60°C 88
Nitration Nitrating Agent HNO₃/H₂SO₄, NO₂BF₄ NO₂BF₄ 78
Reduction Reducing Agent Fe/AcOH, H₂/Pd, Zn/NH₄Cl H₂/Pd 92
Carbamoylation Reagent Boc₂O, BocCl Boc₂O 85
Carbamoylation Catalyst TEA, DMAP, Pyridine DMAP 88

These optimized conditions significantly enhance the overall efficiency of the synthetic route.

Purification Techniques

Effective purification is critical for obtaining high-purity this compound. The following purification techniques have been evaluated:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)
  • Recrystallization (ethanol/water, acetone/hexane)
  • Preparative HPLC methods

For most synthetic routes, a combination of column chromatography followed by recrystallization provides the target compound with >98% purity.

Solvent Selection

Solvent choice significantly impacts reaction efficiency across the synthetic sequence. Table 2 summarizes the influence of various solvents on key steps:

Reaction Step Preferred Solvent Rationale
N-Butylation DMF Enhanced nucleophilicity of pyrazole nitrogen
Nitration Dichloromethane Controlled reactivity, minimized polynitration
Reduction Methanol Excellent solubility of catalysts and substrates
Carbamoylation THF Good solubility, compatible with Boc₂O
Final Purification Ethyl acetate/hexane Optimal separation on silica gel

Strategic solvent selection contributes significantly to overall synthetic efficiency.

Industrial Production Methods

This section examines approaches for scaling the synthesis of this compound to industrial levels, highlighting modifications required for large-scale production.

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for industrial-scale synthesis:

  • Improved heat transfer and mixing
  • Enhanced safety for hazardous reagents
  • Potential for automation and process intensification

Recent research has demonstrated successful adaptation of pyrazole synthesis to flow conditions, with particular success for the exothermic nitration and reduction steps.

Catalyst Optimization

Catalyst selection significantly impacts the efficiency and economics of industrial production. Table 3 summarizes catalytic systems evaluated for key transformation steps:

Transformation Catalyst System Loading (mol%) Turnover Number Reusability
N-Butylation Phase transfer catalysts 5-10 15-20 Limited
Reduction Pd/C 1-5 80-100 3-4 cycles
Reduction Raney Ni 5-10 30-40 2-3 cycles
Carbamoylation DMAP 5-10 15-20 N/A

These data indicate that palladium-catalyzed reduction offers the best combination of efficiency and reusability for industrial applications.

Comparative Analysis of Synthetic Methods

This section provides a comparative analysis of the different synthetic routes to this compound, evaluating their relative advantages and limitations.

Efficiency Comparison

Table 4 compares the overall efficiency of the three main synthetic routes discussed in Section 5:

Route Number of Steps Overall Yield (%) Time Requirement (h) Purification Complexity
Route A (β-Ketonitrile) 3-4 45-55 16-24 Moderate
Route B (Nitration-Reduction) 4-5 35-45 24-36 High
Route C (Regioselective) 5-6 30-40 36-48 High

Route A offers the best combination of yield, step economy, and practical simplicity.

Scalability Comparison

The scalability of each synthetic route varies considerably:

  • Route A scales effectively to multi-gram quantities but presents challenges at kilogram scale due to the thermal sensitivity of intermediates.
  • Route B offers excellent scalability with appropriate safety measures for the nitration and reduction steps.
  • Route C presents scalability challenges due to the multiple chromatographic purifications required.

For industrial applications, a modified version of Route B with flow chemistry adaptations for the critical steps may offer the best balance of safety, efficiency, and scalability.

Recent Advances in Synthetic Methodology

Recent research has established several innovative approaches that may enhance the synthesis of this compound. This section highlights these advances and their potential applications.

Catalytic Approaches

Recent developments in transition metal catalysis have expanded the toolkit for pyrazole functionalization:

  • Zirconium-catalyzed reactions for synthesizing heterocycle-substituted compounds
  • Copper-catalyzed direct C-H amination at the C4 position
  • Palladium-catalyzed deaminative transformations through diazotization, followed by arylation through Suzuki-Miyaura cross-coupling

These methods could potentially simplify the synthesis of this compound by enabling more direct functionalization pathways.

Regioselective Methodologies

Enhancing regioselectivity in pyrazole functionalization represents a significant focus of recent research:

  • Regioselective derivatization methods for polyamino derivatives
  • Formation of tetracyclic compounds in up to 45% overall yield
  • C-H activation strategies for direct functionalization at specific positions

These approaches could improve the efficiency of key steps in the synthesis of the target compound.

Green Chemistry Approaches

Emerging green chemistry approaches offer potential environmental and economic benefits:

  • Solvent-free reaction conditions for selected transformation steps
  • Use of mechanochemistry (ball milling) for solid-state reactions
  • Application of biocatalytic methods for selective transformations

While still under development, these approaches may eventually provide more sustainable routes to this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features
tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate 1-butyl, 4-amino, 3-Boc C₁₂H₂₂N₄O₂ ~254.3* N/A Long alkyl chain, Boc protection
tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate 1-H, 4-amino, 3-Boc C₈H₁₄N₄O₂ 198.22 N/A Smaller size, higher solubility
tert-butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate 1-phenyl, 5-hydroxy, ethyl-Boc C₁₇H₂₁N₃O₃ 315.4 155–157 Aromatic ring, hydroxy group
tert-butyl (5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate 1-phenyl, 3-CF₃, 4-Boc, 5-methylamino C₁₇H₂₀F₃N₅O₂ 383.4 N/A Electron-withdrawing CF₃ group

*Estimated based on structural analogy.

  • Electron-Donating/Withdrawing Groups : Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit stronger electron-withdrawing effects, which may alter reactivity or binding affinity in biological systems.
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., ) show higher melting points (155–191°C) due to enhanced crystallinity from π-π stacking, whereas aliphatic chains favor lower melting ranges .

Biological Activity

Tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate is an organic compound belonging to the carbamate class, recognized for its unique pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N4O2, with a molecular weight of approximately 254.33 g/mol. The structure features a tert-butyl group, a carbamate moiety, and an amino-substituted pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H22N4O2
Molecular Weight254.33 g/mol
Boiling Point341.1 ± 27.0 °C (Predicted)
Density1.16 ± 0.1 g/cm³ (Predicted)
pKa12 ± 0.70 (Predicted)

Anti-Cancer Properties

Research indicates that compounds with similar pyrazole structures have shown promise in targeting specific enzymes and receptors associated with various cancers. For instance, derivatives of pyrazole have been noted to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is particularly relevant in non-small cell lung cancer. In vitro studies have demonstrated that compounds containing the 1H-pyrazole structure can inhibit the growth of several cancer cell types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

These findings suggest that this compound may also possess similar anti-cancer properties, warranting further investigation.

Anti-Inflammatory Effects

In addition to its anti-cancer potential, this compound may exhibit anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-17 and TNFα, which are critical in inflammatory responses . The inhibition of these cytokines suggests a therapeutic application in treating autoimmune diseases and chronic inflammatory conditions.

The biological activity of this compound is believed to involve interaction with various biological targets, including kinases involved in cell signaling pathways. Preliminary studies indicate that compounds with similar structures may affect downstream signaling cascades that lead to tumor growth inhibition or modulation of immune responses .

Synthesis and Evaluation

A recent study synthesized several pyrazole derivatives and evaluated their biological activities. The results showed that specific modifications in the pyrazole structure could enhance potency against cancer cells and improve selectivity for inflammatory pathways .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds:

Compound NameSimilarity Index
Tert-butyl 4-amino-1-methyl-1H-pyrazole0.92
Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine0.92
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine0.82
Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine0.77

This table highlights the structural similarities that may correlate with biological activities, suggesting that slight variations can significantly impact efficacy.

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